molecular formula C19H28N2O2S2 B12229947 2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B12229947
M. Wt: 380.6 g/mol
InChI Key: ASPKYMGAQUXVEZ-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with ethylsulfanyl and thiomorpholinyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide core.

    Formation of the Thiomorpholinyl Substituent: The thiomorpholinyl group can be synthesized by reacting a thiomorpholine derivative with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The thiomorpholinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and thiomorpholinyl groups may interact with enzymes or receptors, modulating their activity. The benzamide core can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(thiomorpholin-4-yl)aniline: Similar structure with a thiomorpholinyl group.

    4-Ethylsulfanyl-6-oxo-2-phenyl-1,6-dihydropyrimidin-5-yl-triphenylphosphonium iodide: Contains an ethylsulfanyl group and a complex aromatic system.

Uniqueness

2-(ethylsulfanyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to its combination of ethylsulfanyl and thiomorpholinyl groups on a benzamide core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H28N2O2S2

Molecular Weight

380.6 g/mol

IUPAC Name

2-ethylsulfanyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide

InChI

InChI=1S/C19H28N2O2S2/c1-2-25-17-6-4-3-5-16(17)18(22)20-15-19(7-11-23-12-8-19)21-9-13-24-14-10-21/h3-6H,2,7-15H2,1H3,(H,20,22)

InChI Key

ASPKYMGAQUXVEZ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC2(CCOCC2)N3CCSCC3

Origin of Product

United States

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